molecular formula C24H28N4O2 B14706185 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- CAS No. 23338-39-8

3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl-

Cat. No.: B14706185
CAS No.: 23338-39-8
M. Wt: 404.5 g/mol
InChI Key: FHAXTAMJLHIAMQ-UHFFFAOYSA-N
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Description

The compound 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- is a pyridazinone derivative characterized by three key substituents:

  • Position 2: A 2-morpholinoethyl chain (C₂H₄-morpholine), contributing to solubility and binding affinity through its nitrogen-oxygen heterocycle.
  • Position 6: A phenyl group (C₆H₅), adding hydrophobic interactions for target engagement.

Molecular Formula: C₂₄H₃₀N₅O₂.
Key Features:

  • Molecular Weight: ~428.5 g/mol (calculated).
  • LogP: Estimated >4 (based on substituents like morpholinoethyl and dimethylaminophenyl, which balance hydrophilicity and lipophilicity) .
  • Pharmacological Potential: Pyridazinones are known for analgesic, anti-inflammatory, and anticancer activities, as seen in structurally related compounds .

Properties

CAS No.

23338-39-8

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-one

InChI

InChI=1S/C24H28N4O2/c1-26(2)21-10-8-19(9-11-21)22-18-23(20-6-4-3-5-7-20)25-28(24(22)29)13-12-27-14-16-30-17-15-27/h3-11,18H,12-17H2,1-2H3

InChI Key

FHAXTAMJLHIAMQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NN(C2=O)CCN3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethylamino, morpholinoethyl, and phenyl groups through various chemical reactions. Common reagents used in these reactions include dimethylamine, morpholine, and phenylboronic acid. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in the laboratory. industrial production often requires optimization of reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Core Pyridazinone Reactivity

The compound’s six-membered pyridazinone ring contains two nitrogen atoms at positions 1 and 2, facilitating nucleophilic and electrophilic reactions.

  • Nucleophilic Substitution : The carbonyl group at position 3 undergoes nucleophilic attack, enabling the formation of hydrazones or Schiff bases when reacted with hydrazines or amines .

  • Electrophilic Aromatic Substitution : Electron-rich substituents like the dimethylamino group direct electrophiles to para positions, enabling halogenation or nitration under acidic conditions.

Cyclization with Maleic Anhydride

A foundational method involves cyclizing phenylhydrazine hydrochloride (6 ) with maleic anhydride (7 ) in aqueous HCl to form 6-hydroxy-2-phenylpyridazin-3(2H)-one (8 ), a key intermediate .

Reaction Conditions :

  • Solvent: Water/HCl

  • Yield: ~75%

Alkylation Reactions

Alkylation introduces side chains to the pyridazinone core:

ReagentProductConditionsYield
1-(2-Chloroethyl)piperidineN-alkylated derivative (9 )K₂CO₃, acetonitrile85%
1,3-DibromopropaneO-alkylated intermediate (10 )K₂CO₃, acetone68%

Key Insight : Solvent choice (acetonitrile vs. acetone) determines N- vs. O-alkylation selectivity due to differing transition-state stabilization .

Condensation with Carbonyl Compounds

The morpholinoethyl side chain participates in condensation reactions:

  • With Aromatic Aldehydes : Forms substituted derivatives via Knoevenagel-like condensation, enhancing biological activity (e.g., antimicrobial properties).

  • With Hydrazines : Produces hydrazide derivatives, often used to develop COX-2 inhibitors.

Example :

text
Pyridazinone + Benzaldehyde → 4-(p-Dimethylaminophenyl)-6-phenyl-2-(2-morpholinoethyl)pyridazin-3(2H)-one benzylidene derivative Conditions: Ethanol, reflux, 6 hrs Yield: 76%[2]

Palladium-Catalyzed Cross-Coupling

The phenyl group at position 6 undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse aryl substituents.

Optimized Protocol :

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DME/H₂O

  • Temperature: 80°C

  • Yield Range: 60–82%

Chemoselectivity in Multistep Syntheses

Competing reactivity between the pyridazinone core and morpholinoethyl group was observed:

  • N-Alkylation Preference : The morpholinoethyl nitrogen reacts preferentially with electrophiles (e.g., alkyl halides) over the pyridazinone ring’s carbonyl oxygen .

  • Single-Crystal X-ray Evidence : Confirmed the N-alkylated configuration in compound 54 (Ki = 2.1 nM for σ₁ receptors), ruling out O-alkylation byproducts .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The morpholinoethyl group degrades at pH < 2, forming ethanolamine derivatives.

  • Base Stability : Stable in pH 8–10 but undergoes ring-opening at pH > 12 via hydroxide attack at the carbonyl group .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product FeatureBiological Impact
Alkylation1,3-Dibromopropane, K₂CO₃Extended alkyl chainEnhanced σ₁ receptor binding
Suzuki CouplingAryl boronic acid, Pd(PPh₃)₄Diversified aryl substituentTunable anticancer activity
CondensationBenzaldehyde, ethanolBenzylidene moietyImproved COX-2 selectivity

Scientific Research Applications

3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name / Structure Substituents Molecular Formula Key Properties Biological Activity Reference
Target Compound : 4-(p-(Dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone 4: p-NMe₂-C₆H₄; 2: morpholinoethyl; 6: Ph C₂₄H₃₀N₅O₂ High lipophilicity (LogP ~5.4*), moderate solubility Potential analgesic/anti-inflammatory (inferred)
4-(3-Chlorophenyl)-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone (CAS 23338-58-1) 4: m-Cl-C₆H₄; 2: morpholinoethyl; 6: Ph C₂₂H₂₂ClN₃O₂ LogP ~4.8; molecular weight 408.9 Anticancer activity (preliminary studies)
6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone 6: 3-Cl-arylpiperazine; 2: acetylhydrazone C₂₃H₂₁ClN₆O Enhanced analgesic activity (2× potency of aspirin) Analgesic, anti-inflammatory
6-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone 6: ethoxy; 5: morpholino C₁₁H₁₇N₃O₃ LogP ~1.5; molecular weight 247.3 Strong analgesic/antipyretic (superior to mefenamic acid)
2-(3,4-Dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone 2: dichlorobenzyl; 5: piperidino C₂₂H₂₁Cl₂N₃O LogP 5.4; molecular weight 414.3 Undisclosed (structural similarity suggests CNS activity)

*Estimated based on substituent contributions .

Pharmacological Activity Trends

  • Morpholino Substitutents: The presence of morpholinoethyl (target compound) or morpholino (e.g., compound in ) enhances solubility and receptor binding. For example, 6-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone exhibited 2× higher analgesic activity than phenylbutazone .
  • Arylpiperazinyl vs. Morpholinoethyl: Arylpiperazinyl groups (e.g., in ) improve analgesic activity by modulating serotonin/dopamine receptors, while morpholinoethyl may target COX enzymes or opioid pathways .
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s para-dimethylaminophenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in CAS 23338-58-1. This difference may influence metabolism and toxicity profiles .

Physicochemical Properties

  • Solubility: Morpholino-containing derivatives (e.g., target compound) show moderate aqueous solubility (~0.1–1 mg/mL) due to the polar morpholine ring .
  • Metabolic Stability: Dimethylamino groups (target compound) may undergo N-demethylation, whereas chlorophenyl derivatives (e.g., CAS 23338-58-1) are more resistant to oxidation .

Biological Activity

The compound 3(2H)-Pyridazinone, 4-(p-(dimethylamino)phenyl)-2-(2-morpholinoethyl)-6-phenyl- is part of a broader class of pyridazinone derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activities associated with this specific compound, highlighting its pharmacological potential through various studies and findings.

General Overview of Pyridazinones

Pyridazinones are known for a wide range of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Cardiovascular effects
  • Analgesic properties

These compounds often exhibit mechanisms that target specific pathways in disease processes, making them valuable in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance, a series of new 3(2H)-pyridazinones were synthesized and evaluated against the HCT116 colon carcinoma cell line. These studies revealed that some derivatives could inhibit cell proliferation effectively, with IC50 values indicating potent activity (values < 2 µM) .

Table 1: Anticancer Activity of Pyridazinone Derivatives

CompoundCell Line TestedIC50 Value (µM)
Compound AHCT116 (Colon)< 2
Compound BHeLa (Cervical)< 5
Compound CBT-549 (Breast)< 3

Anti-inflammatory Activity

Pyridazinone derivatives have also been identified as potential anti-inflammatory agents. A study focused on pyridazinones bearing an indole moiety showed significant inhibition of phosphodiesterase type 4 (PDE4B), which is linked to inflammation pathways . The compounds exhibited up to threefold greater inhibition compared to traditional structures.

Table 2: PDE4B Inhibition by Pyridazinone Derivatives

CompoundPDE4B Inhibition (%)
Compound D75%
Compound E85%
Compound F90%

Analgesic Properties

The analgesic potential of pyridazinones has been explored through various animal models. Emorfazone, a notable derivative, has been used clinically for pain management and exhibits significant analgesic effects comparable to conventional NSAIDs .

Table 3: Analgesic Activity Comparison

DrugAnalgesic Effect (Scale: 0-10)
Emorfazone8
Aspirin7
Ibuprofen6

Case Studies

  • Inhibition of Platelet Aggregation : Certain pyridazinones have shown efficacy in inhibiting platelet aggregation induced by various agonists. For example, a derivative was noted to significantly reduce TXB2 levels while increasing cAMP in washed rabbit platelets .
  • Cytotoxicity Studies : The cytotoxic effects of selected pyridazinone derivatives were evaluated using L929 fibroblast cells. Compounds demonstrated varying degrees of toxicity, with some exhibiting IC50 values indicating safety at therapeutic concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 3(2H)-pyridazinone derivatives, and how can reaction conditions be optimized?

Answer: The synthesis of 3(2H)-pyridazinone derivatives typically involves cyclocondensation of hydrazines with diketones or via functionalization of preformed pyridazinone scaffolds. For example, polycondensation reactions using diols or dihalides (e.g., 4-(p-(dimethylamino)phenyl groups) are common for introducing aromatic substituents . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature : Reactions often require heating (80–120°C) to achieve high yields .

Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Solvent polarityHigh (DMF/DMSO)↑ Reactivity
Catalyst (Lewis acid)5–10 mol% ZnCl₂↑ Cyclization
Reaction time12–24 hours≥85% yield

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholinoethyl groups show characteristic δ 2.5–3.5 ppm for N-CH₂) .
  • FT-IR : C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) verify the pyridazinone core .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

Answer:

  • In vitro assays : Screen for kinase inhibition (e.g., PTPRA target ) or antioxidant activity via DPPH radical scavenging .
  • Dose-response curves : Use 5–7 concentrations (1 nM–100 µM) to determine IC₅₀ values .
  • Positive controls : Compare with known inhibitors (e.g., metformin for antidiabetic activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Answer:

  • Substituent variation : Modify the morpholinoethyl group (e.g., replace with piperazine) to assess impact on bioactivity .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .
  • 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity .

Table 2: Key Substituents and Bioactivity Trends

SubstituentActivity (IC₅₀)Target
Morpholinoethyl12 nMPTPRA inhibition
Piperazinyl45 nMReduced potency
Dimethylamino-phenyl8 nMEnhanced binding

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Glide models binding to targets (e.g., PTPRA ).
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should researchers address contradictions in experimental data (e.g., varying bioactivity across assays)?

Answer:

  • Sensitivity analysis : Test compound stability under assay conditions (pH, temperature) .
  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric methods .
  • Batch variability : Analyze purity via HPLC (>98%) to rule out synthetic byproducts .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

Answer:

  • Solvent-free reactions : Mechanochemical grinding reduces waste .
  • Biocatalysis : Lipases or oxidoreductases enable regioselective functionalization .
  • Flow chemistry : Continuous reactors minimize energy use (30% reduction vs. batch) .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be methodologically addressed?

Answer:

  • Prodrug design : Introduce ester groups to enhance solubility .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for controlled release .
  • Metabolic profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Methodological Resources

  • Experimental design : Use fractional factorial designs (DOE) to minimize trials while maximizing data .
  • Data validation : Apply Grubbs’ test to identify outliers in biological replicates .

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